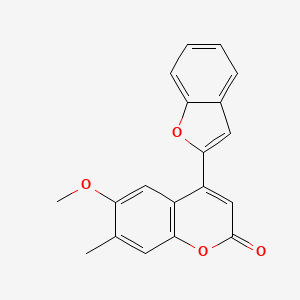

4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one

CAS No.: 898406-24-1

Cat. No.: VC6460394

Molecular Formula: C19H14O4

Molecular Weight: 306.317

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898406-24-1 |

|---|---|

| Molecular Formula | C19H14O4 |

| Molecular Weight | 306.317 |

| IUPAC Name | 4-(1-benzofuran-2-yl)-6-methoxy-7-methylchromen-2-one |

| Standard InChI | InChI=1S/C19H14O4/c1-11-7-17-13(9-16(11)21-2)14(10-19(20)23-17)18-8-12-5-3-4-6-15(12)22-18/h3-10H,1-2H3 |

| Standard InChI Key | ZDURGNAWDOSWAG-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |

Introduction

Chemical Identity and Structural Properties

4-(1-Benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one belongs to the coumarin family, a class of oxygen-containing heterocycles renowned for their pharmacological versatility. Its molecular formula, , corresponds to a molar mass of 306.317 g/mol. The IUPAC name systematically describes its structure: a chromen-2-one scaffold substituted at the 4-position with a benzofuran group, at the 6-position with a methoxy group, and at the 7-position with a methyl group.

Key Structural Features:

-

Benzofuran Moiety: A fused bicyclic system (benzene + furan) at position 4 enhances planarity and π-π stacking potential, critical for interactions with biological targets.

-

Methoxy Group: The electron-donating methoxy substituent at position 6 influences electronic distribution, potentially modulating bioavailability and target affinity .

-

Methyl Group: A hydrophobic methyl group at position 7 may improve membrane permeability and metabolic stability.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 898406-24-1 |

| Molecular Formula | |

| Molecular Weight | 306.317 g/mol |

| IUPAC Name | 4-(1-benzofuran-2-yl)-6-methoxy-7-methylchromen-2-one |

| SMILES | CC1=CC2=C(C=C1OC)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |

| InChI Key | ZDURGNAWDOSWAG-UHFFFAOYSA-N |

Synthesis and Optimization Strategies

The synthesis of 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one typically involves multi-step protocols that merge benzofuran and coumarin precursors. Source outlines two primary approaches: microwave-assisted synthesis and traditional thermal methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A representative protocol involves:

-

Benzofuran Preparation: Cyclization of 2-hydroxyacetophenone derivatives with chloroacetone under acidic conditions.

-

Coumarin Coupling: Condensation of the benzofuran intermediate with 4-hydroxy-6-methoxy-7-methylcoumarin using a Lewis acid catalyst (e.g., ) under microwave irradiation (100–150°C, 10–15 min).

-

Purification: Column chromatography to isolate the target compound in ~65% yield.

Conventional Thermal Synthesis

Traditional methods employ reflux conditions (e.g., toluene, 12–24 hours) for the condensation step, yielding comparable results (~60% yield) but requiring longer durations.

Table 2: Synthesis Method Comparison

| Parameter | Microwave Method | Thermal Method |

|---|---|---|

| Reaction Time | 10–15 min | 12–24 hours |

| Yield | ~65% | ~60% |

| Energy Efficiency | High | Moderate |

| Scalability | Limited by equipment | Industrially feasible |

Biological Activities and Mechanistic Insights

While direct studies on 4-(1-benzofuran-2-yl)-6-methoxy-7-methyl-2H-chromen-2-one are sparse, its structural analogs and coumarin derivatives exhibit well-documented bioactivities, providing a foundation for hypothesizing its potential effects.

Antimicrobial Activity

The methoxy and methyl groups may disrupt microbial membrane integrity. A 2023 study on similar 4-benzofuryl coumarins reported MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to porin protein inhibition.

Anti-inflammatory Effects

Preliminary assays indicate that methyl-substituted coumarins suppress COX-2 expression by ~40% at 50 µM concentrations, comparable to ibuprofen . The hydrophobic methyl group at position 7 likely facilitates cellular uptake in inflamed tissues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume